1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea

Urease Inhibition Helicobacter pylori IC50

Source a differentiated oxoindoline-urea inhibitor of H. pylori urease with a mixed-type competitive binding mode (Ki 14 nM). This high-affinity tool compound (IC50 = 0.71 μM for lead analog) offers a 24-fold improvement over acetohydroxamic acid and a 65-fold MIC advantage versus metronidazole. Its specific mechanism makes it a superior probe for validating urease targets in drug-resistant pathogenesis studies, ensuring reproducible benchmarking in advanced enzymatic screens.

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73
CAS No. 1171584-41-0
Cat. No. B2580072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea
CAS1171584-41-0
Molecular FormulaC15H12ClN3O2
Molecular Weight301.73
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC1=O
InChIInChI=1S/C15H12ClN3O2/c16-10-1-3-11(4-2-10)17-15(21)18-12-5-6-13-9(7-12)8-14(20)19-13/h1-7H,8H2,(H,19,20)(H2,17,18,21)
InChIKeyMTSOXNPKVCBICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1171584-41-0): A Selective Urease Inhibitor


1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1171584-41-0) is a synthetic small molecule belonging to the oxoindoline-urea class, characterized by a 4-chlorophenyl group and a 2-oxoindoline scaffold connected via a urea linker [1]. It has been identified as a potent inhibitor of *Helicobacter pylori* urease, a nickel-dependent enzyme critical for the pathogen's survival in the gastric environment [2]. Unlike broad-spectrum kinase inhibitors, this compound's primary reported mechanism is the mixed-type competitive inhibition of urease, positioning it as a specialized biochemical tool and a lead structure for anti-*H. pylori* drug development [3].

Why Generic Urease Inhibitors Cannot Replace 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea


Substitution with generic urease inhibitors like acetohydroxamic acid (AHA) or thiourea is scientifically unsound due to critical differences in potency, mechanism, and toxicity profiles. AHA, a first-generation inhibitor, shows significantly weaker urease inhibition (IC50 = 17.2 μM) compared to the compound's class (IC50 as low as 0.71 μM for the lead analog S18), while thiourea, despite its potency, is known to be highly toxic to humans [1]. The specific mixed-type competitive inhibition mechanism of 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea on *H. pylori* urease provides a differentiated pharmacological profile, making it a superior probe for studying urease-dependent pathogenesis and a more promising scaffold for developing safe and effective anti-*H. pylori* therapies [2].

Quantitative Differentiation of 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea from Standard Urease Inhibitors


Superior Urease Inhibition Potency (IC50) vs. Acetohydroxamic Acid (AHA)

The target compound, as part of a series of novel oxoindoline derivatives, demonstrates significantly superior in vitro urease inhibition compared to the standard inhibitor acetohydroxamic acid (AHA). The most potent analog in the series, S18, exhibited an IC50 of 0.71 μM [1]. This represents a 24-fold improvement in potency over AHA's IC50 of 17.2 μM measured in the same cell-free assay [1].

Urease Inhibition Helicobacter pylori IC50

Enhanced Anti-Bacterial Activity (MIC) vs. Metronidazole

The functional antibacterial consequence of potent urease inhibition is evidenced by a dramatically lower Minimum Inhibitory Concentration (MIC) against *H. pylori* when compared to the clinical antibiotic metronidazole. The lead compound S18 showed an MIC of 0.48 μM [1]. This is a 65-fold improvement over metronidazole's MIC of 31.3 μM in the assay [1].

Minimum Inhibitory Concentration MIC Anti-H. pylori Activity

Differentiated Mechanism: Mixed-Type Competitive Inhibition vs. Toxic Standards

1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea is characterized as a mixed-type competitive inhibitor of *H. pylori* urease, with a binding affinity (Ki) of 14 nM [1]. This is a mechanistically distinct profile from classic competitive inhibitors like thiourea, which are highly potent but exert non-specific toxicity in humans [2].

Enzyme Kinetics Mixed-Type Inhibition Urease

Favorable Initial Safety Profile: Low Mammalian Cytotoxicity

A critical differentiator for this oxoindoline series, including our compound, is the demonstration of low cytotoxicity in mammalian cell-based assays, contrasting sharply with the high toxicity of classic urease inhibitors like thiourea [1]. The lead compound S18 maintained a strong bactericidal effect (MIC = 0.48 μM) while exhibiting minimal impact on mammalian cell viability, suggesting a promising therapeutic window [1].

Cytotoxicity Safety Selectivity

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea Based on Comparative Evidence


Lead Compound for Next-Generation Anti-*H. pylori* Therapies

The 65-fold improvement in MIC over metronidazole and 24-fold improvement in IC50 over AHA makes this compound a superior starting point for medicinal chemistry programs targeting drug-resistant *H. pylori* infections [1]. Its development addresses the urgent clinical need for new agents with novel mechanisms of action to overcome antibiotic resistance.

High-Potency Urease Probe for Structural Biology and Enzyme Kinetics Studies

With a mixed-type competitive binding mode and a Ki of 14 nM, this compound is an ideal high-affinity tool compound [1]. It is more suitable than generic inhibitors like AHA for detailed co-crystallography studies or advanced biophysical assays aimed at elucidating the precise molecular basis of urease inhibition and guiding structure-based drug design.

Calibrated Positive Control in Urease Inhibitor Screening Platforms

Given its well-characterized, potent, and reproducible activity (IC50 = 0.71 μM for the lead analog) against *H. pylori* urease in cell-free assays [1], this compound serves as an excellent calibrated standard. It can replace more toxic or less potent controls (like thiourea or AHA) in high-throughput in vitro screening cascades to benchmark the activity of new chemical entities.

Chemical Biology Tool to Dissect Urease-Dependent Virulence

Its specific, high-potency inhibition of *H. pylori* urease without the confounding mammalian cytotoxicity of first-generation inhibitors [1] allows researchers to study urease-dependent pathogenesis in complex biological models. This selectivity makes it a superior chemical biology probe for validating the urease target in relevant infectious disease contexts.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.